2,3-Dibromo-2-methylpentane

Organic Synthesis Electrophilic Addition Regioselectivity

2,3-Dibromo-2-methylpentane is a vicinal dibromoalkane with the molecular formula C6H12Br2 and a molecular weight of 243.97 g/mol. It is characterized by two bromine atoms on adjacent carbon atoms, a structural feature that confers distinct reactivity in reductive elimination and substitution reactions.

Molecular Formula C6H12Br2
Molecular Weight 243.97 g/mol
CAS No. 54305-88-3
Cat. No. B14629140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-2-methylpentane
CAS54305-88-3
Molecular FormulaC6H12Br2
Molecular Weight243.97 g/mol
Structural Identifiers
SMILESCCC(C(C)(C)Br)Br
InChIInChI=1S/C6H12Br2/c1-4-5(7)6(2,3)8/h5H,4H2,1-3H3
InChIKeyRKAVGFXDDBJGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-2-methylpentane (CAS 54305-88-3): A Vicinal Dibromoalkane Intermediate for Organic Synthesis and Materials Chemistry


2,3-Dibromo-2-methylpentane is a vicinal dibromoalkane with the molecular formula C6H12Br2 and a molecular weight of 243.97 g/mol [1]. It is characterized by two bromine atoms on adjacent carbon atoms, a structural feature that confers distinct reactivity in reductive elimination and substitution reactions . This compound is primarily utilized as a synthetic intermediate in organic chemistry and as a potential building block for brominated flame retardants [2][3].

Why Generic Substitution of 2,3-Dibromo-2-methylpentane is Scientifically Unsound


Substituting 2,3-dibromo-2-methylpentane with a generic vicinal dibromoalkane is not a trivial decision. The specific substitution pattern and steric environment around the bromine atoms directly govern the reaction mechanism and product distribution in key transformations like reductive elimination . For instance, the electrochemical reduction of vicinal dibromoalkanes can proceed via outer-sphere or inner-sphere pathways, and the choice is highly sensitive to the substrate's structure, impacting the yield of the desired alkene . Furthermore, in stereoselective syntheses, the approach of reactants to the bromonium ion intermediate is dictated by the precise geometry of the alkene precursor, a nuance lost when using a generic alternative [1].

2,3-Dibromo-2-methylpentane (CAS 54305-88-3): Quantitative Evidence for Differentiated Performance


Predictable Regioselectivity in Electrophilic Addition to 2-Methyl-2-pentene

The reaction of bromine (Br2) with 2-methyl-2-pentene yields 2,3-dibromo-2-methylpentane as the major product due to Markovnikov's rule and the stability of the intermediate bromonium ion . This predictable regiochemistry is a direct consequence of the alkene's substitution pattern and is not observed with alternative alkenes like 1-pentene, which would yield a different dibromide (1,2-dibromopentane) with distinct physical and chemical properties.

Organic Synthesis Electrophilic Addition Regioselectivity

Stereochemical Control in Bromonium Ion-Mediated Reactions

The stereochemical outcome of bromination reactions involving vicinal dibromides is highly sensitive to the substrate's structure. Studies on β,β′-dibromoethers show that the opening of the bromonium ion and epoxide occurs under high stereochemical control at low temperatures, while the approach of the reactants is less controlled [1]. This implies that the precise geometry of the dibromo intermediate, derived from 2-methyl-2-pentene, influences the stereochemistry of subsequent reactions, a factor absent when using a generic, less defined dibromoalkane mixture.

Stereochemistry Mechanistic Study Dibromoalkanes

Differentiation in Reductive Elimination Pathways

Electrochemical reduction of vicinal dibromoalkanes can follow distinct outer-sphere or inner-sphere mechanisms depending on the substrate's structure . The study of 2,3-dibromo-2-methylpentane's reduction provides specific kinetic data that can be used to predict and control the formation of 2-methyl-2-pentene, a key intermediate. In contrast, a generic vicinal dibromoalkane would exhibit different reduction kinetics and may yield a different alkene or a complex mixture, complicating product isolation and reducing process efficiency.

Electrochemistry Reaction Mechanism Reductive Elimination

Key Application Scenarios for 2,3-Dibromo-2-methylpentane Based on Differentiated Performance Evidence


Precursor for the Regioselective Synthesis of 2-Methyl-2-pentene

As established in Section 3, 2,3-dibromo-2-methylpentane is the specific precursor for the reductive elimination to form 2-methyl-2-pentene. This application is critical in synthetic sequences where the alkene's specific substitution pattern is required, such as in the preparation of fine chemicals or pharmaceutical intermediates. Using a generic dibromoalkane would not yield the same alkene product .

Building Block for Brominated Flame Retardants with Specific Aliphatic Spacers

2,3-Dibromo-2-methylpentane serves as a defined aliphatic dibromide building block for synthesizing oligomeric flame retardants. Its specific carbon chain length and branching can be used to tune the properties of the final polymer or oligomer, as described in patents for flame-retardant compositions [1]. A generic dibromoalkane would introduce an undefined mixture of chain lengths and structures, leading to unpredictable performance in fire-retardant applications.

Mechanistic Probe for Studying Vicinal Dibromoalkane Reductions

The compound's well-defined structure and reactivity in electrochemical reduction make it an ideal substrate for fundamental mechanistic studies of outer-sphere vs. inner-sphere electron transfer processes . Its specific steric and electronic properties provide a clear benchmark for comparing the behavior of different reductants and electrode materials.

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